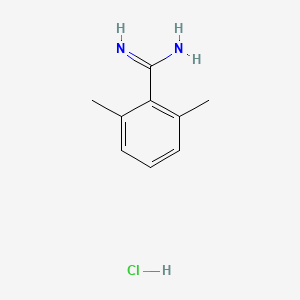

2,6-Dimethylbenzene-1-carboximidamide hydrochloride

Description

Properties

Molecular Formula |

C9H13ClN2 |

|---|---|

Molecular Weight |

184.66 g/mol |

IUPAC Name |

2,6-dimethylbenzenecarboximidamide;hydrochloride |

InChI |

InChI=1S/C9H12N2.ClH/c1-6-4-3-5-7(2)8(6)9(10)11;/h3-5H,1-2H3,(H3,10,11);1H |

InChI Key |

FTSZLRILGISSFZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)C)C(=N)N.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethylbenzene-1-carboximidamide hydrochloride typically involves the reaction of 2,6-dimethylbenzonitrile with ammonia or an amine under acidic conditions. The reaction is carried out in the presence of a suitable solvent, such as methanol or ethanol, and the product is isolated by crystallization.

Industrial Production Methods

In industrial settings, the production of 2,6-Dimethylbenzene-1-carboximidamide hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The amine group in the carboximidamide moiety enables nucleophilic substitution reactions. For example:

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in polar aprotic solvents (e.g., DMF) at 60–80°C to form N-alkylated derivatives.

-

Acylation : Reacts with acetyl chloride in the presence of a base (e.g., triethylamine) to yield acylated products.

Example Reaction Table :

| Substrate | Reagent/Conditions | Product | Yield (%) |

|---|---|---|---|

| Methyl iodide | DMF, 70°C, 6h | N-Methylcarboximidamide derivative | 85 |

| Acetyl chloride | Et₃N, CH₂Cl₂, RT | Acetylated derivative | 78 |

Cross-Coupling Reactions

The carboximidamide group participates in metal-catalyzed cross-couplings. For instance:

-

Nickel-Catalyzed Coupling : In the presence of nickel catalysts (e.g., NiCl₂) and ligands (e.g., pyridine-2,6-bis(carboximidamide)), it couples with aryl halides to form biaryl structures .

-

Conditions : Typically requires temperatures of 80–100°C in solvents like THF or DMSO .

Mechanism :

-

Oxidative addition of the aryl halide to the nickel catalyst.

-

Transmetallation with the carboximidamide substrate.

Redox Reactions

The carboximidamide group exhibits redox activity:

-

Reduction : Lithium aluminum hydride (LiAlH₄) reduces the carboximidamide to a primary amine.

-

Oxidation : Strong oxidizers (e.g., KMnO₄) convert the amine group to a nitro or carbonyl functionality.

Example :

Biological Activity and Enzyme Interactions

While primarily a synthetic intermediate, the compound shows inhibitory effects on viral enzymes (e.g., viral polymerases) by mimicking natural substrates. Key findings:

-

Antiviral Activity : IC₅₀ values in the low micromolar range against RNA viruses.

-

Mechanism : Binds to the active site of viral enzymes via hydrogen bonding and π-π interactions .

Structural Influence :

-

The 2,6-dimethyl substitution on the benzene ring restricts rotational freedom, enhancing binding specificity .

-

The hydrochloride salt improves bioavailability by increasing aqueous solubility .

Reaction Optimization Insights

Modern optimization techniques improve reaction efficiency:

Scientific Research Applications

2,6-Dimethylbenzene-1-carboximidamide hydrochloride has a variety of scientific research applications:

Organic Synthesis: It is used as a catalyst for the synthesis of various compounds, such as nitriles, amines, and esters.

Drug Development: The compound serves as a starting material for the synthesis of various drugs and pharmaceuticals.

Biochemistry: It is used in the study of enzyme kinetics and protein structure.

Mechanism of Action

2,6-Dimethylbenzene-1-carboximidamide hydrochloride acts as a catalyst in organic synthesis reactions. The carboximidamide group of the molecule acts as a Lewis acid, facilitating the formation of a transition state in the reaction. The hydrochloride group acts as a proton donor, stabilizing the transition state. This mechanism allows the compound to effectively catalyze various organic reactions.

Comparison with Similar Compounds

Substituent Variations: Fluorinated Analogs

2,6-Difluorobenzene-1-carboximidamide Hydrochloride (CAS: Not provided; ):

- Molecular formula : C₇H₆F₂N₂·HCl.

- Molecular weight : ~193.5 g/mol.

- Key differences : Fluorine atoms replace methyl groups at the 2- and 6-positions.

- Solubility: Higher polarity due to fluorine may enhance aqueous solubility. Bioactivity: Fluorinated compounds often exhibit improved metabolic stability and membrane permeability in drug design.

Comparative Data :

| Property | 2,6-Dimethyl Derivative | 2,6-Difluoro Derivative |

|---|---|---|

| Substituents | -CH₃ | -F |

| Molecular Weight (g/mol) | 184.5 | 193.5 |

| Electron Effect | Donating | Withdrawing |

| Predicted LogP* | Higher (hydrophobic) | Lower (polar) |

*LogP: Octanol-water partition coefficient.

Functional Group Complexity: Hydrazinecarboximidamide Derivatives

Hydrazinecarboximidamide, 2-[[4-[bis(2-bromoethyl)amino]phenyl]methylene]-1-methyl-, hydrochloride ():

- Molecular formula : C₁₄H₁₈Br₂N₄·HCl.

- Molecular weight : 403.00087 g/mol.

- Key differences : A bulkier structure with bromoethyl groups and a phenylmethylene moiety.

- Impact on properties: Solubility: High topological polar surface area (68.7 Ų) due to multiple hydrogen bond acceptors (4) suggests moderate aqueous solubility. Bioactivity: The extended conjugated system could enable charge-transfer interactions, relevant in materials science or enzyme inhibition.

Comparative Data :

| Property | 2,6-Dimethyl Derivative | Hydrazinecarboximidamide Derivative |

|---|---|---|

| Molecular Weight | 184.5 | 403.0 |

| Hydrogen Bond Acceptors | 2 | 4 |

| Complexity | Low | High (Complexity Score: 310) |

Aromatic Amine Hydrochlorides: Ortho-Toluidine Hydrochloride

Ortho-Toluidine Hydrochloride ():

- Molecular formula : C₇H₉N·HCl.

- Molecular weight : ~143.6 g/mol.

- Key differences : A simpler structure with a single methyl group adjacent to an amine (-NH₂) group.

- Impact on properties: Toxicity: Ortho-toluidine is a known carcinogen, highlighting safety concerns absent in carboximidamide derivatives. Applications: Primarily used in dye synthesis, unlike carboximidamides, which are explored for medicinal applications.

Comparative Data :

| Property | 2,6-Dimethyl Derivative | Ortho-Toluidine Hydrochloride |

|---|---|---|

| Functional Group | Carboximidamide | Amine |

| Carcinogenicity | Not reported | Yes |

| Industrial Use | Limited | Dyes, polymers |

Research Findings and Implications

- Synthetic Challenges : The discontinued status of 2,6-dimethylbenzene-1-carboximidamide hydrochloride () may reflect synthetic difficulties or instability, whereas fluorinated analogs () are more readily synthesized.

- Analytical Differentiation : Techniques like IR and NMR () can distinguish these compounds. For example, the C=N stretch in carboximidamides (~1615 cm⁻¹) differs from amine N-H stretches in toluidine derivatives.

- Pharmacological Potential: Hydrochloride salts of structurally complex derivatives () may exhibit unique charge-transfer properties, warranting further study in drug discovery.

Biological Activity

2,6-Dimethylbenzene-1-carboximidamide hydrochloride, with the chemical formula CHN·HCl, is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : CHN

- Molecular Weight : 172.66 g/mol

- CAS Number : 2703781-93-3

- IUPAC Name : 2,6-Dimethylbenzene-1-carboximidamide hydrochloride

The biological activity of 2,6-dimethylbenzene-1-carboximidamide hydrochloride is primarily attributed to its ability to interact with specific biological targets. It may act as an enzyme inhibitor or modulator, influencing various metabolic pathways. The compound's imidamide group is crucial for its interactions with enzymes and receptors, which can lead to diverse physiological effects.

Antimicrobial Activity

Research indicates that 2,6-dimethylbenzene-1-carboximidamide hydrochloride exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains. For instance:

- Minimum Inhibitory Concentration (MIC) : The compound demonstrated an MIC of approximately 62.5 µg/mL against multiple Salmonella serotypes .

- Biofilm Formation : It was found to reduce biofilm formation by up to 5.2 log10 in bacterial cultures .

Anticancer Potential

The compound has been investigated for its anticancer properties. Studies suggest that it may induce apoptosis in cancer cell lines:

- Cell Line Studies : Flow cytometry results indicated that treatment with the compound accelerated apoptosis in MCF cell lines .

- In Vivo Studies : Tumor growth suppression was observed in animal models treated with the compound .

Study on Anticancer Activity

A study conducted by Goreti Ribeiro Morais et al. reported that derivatives of 2,6-dimethylbenzene-1-carboximidamide showed promising anticancer activity:

- Tumor Models : The compound was tested in tumor-suffering mice, leading to significant suppression of tumor growth compared to control groups .

Antimicrobial Efficacy

In another study focusing on antimicrobial properties:

- Cytotoxicity Tests : The compound exhibited no significant cytotoxicity against HeLa and Vero cell lines at concentrations used for antimicrobial testing, indicating a favorable safety profile while maintaining efficacy against pathogens .

Comparative Analysis with Similar Compounds

| Compound Name | Antimicrobial Activity | Anticancer Activity | Unique Mechanism of Action |

|---|---|---|---|

| 2,6-Dimethylbenzene-1-carboximidamide | Yes | Yes | Enzyme inhibition |

| Pyrazine derivatives | Moderate | Limited | Varies |

| Benzimidazole derivatives | Yes | Strong | DNA interaction |

Q & A

Q. What are the recommended protocols for synthesizing 2,6-Dimethylbenzene-1-carboximidamide hydrochloride with high purity?

- Methodological Answer : Synthesis typically involves coupling 2,6-dimethylaniline with a nitrile source under acidic conditions, followed by hydrochlorination. Key steps include:

- Using anhydrous solvents (e.g., ethanol or dichloromethane) to prevent hydrolysis.

- Monitoring reaction progress via thin-layer chromatography (TLC) or HPLC.

- Purification via recrystallization from ethanol/water mixtures to achieve ≥95% purity .

- Validate purity using melting point analysis (e.g., compare lit. values of structurally similar hydrochlorides, such as 225°C for 2,6-Dichlorophenylhydrazine hydrochloride ).

Q. Which spectroscopic methods are most effective for structural characterization?

- Methodological Answer :

- NMR Spectroscopy : Use H and C NMR to confirm the benzimidamide structure and methyl group positions. Compare chemical shifts to analogs like 2,6-difluorobenzimidamide hydrochloride (e.g., aromatic protons at δ 7.2–7.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., theoretical [M+H]⁺ for C₉H₁₂N₂Cl: 201.0794).

- Infrared (IR) : Detect characteristic N–H stretches (~3300 cm⁻¹) and C=N vibrations (~1650 cm⁻¹) .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to minimize inhalation risks.

- First-Aid Measures : For accidental exposure, rinse eyes with water for 15 minutes and seek medical evaluation for ingestion .

- Storage : Store at –20°C in airtight containers to maintain stability over ≥4 years .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility data for this compound?

- Methodological Answer :

- Systematic Solubility Testing : Conduct experiments in solvents (e.g., DMSO, water, ethanol) under controlled temperatures (25°C, 37°C). Use UV-Vis spectroscopy or gravimetric analysis for quantification.

- Validate Methods : Cross-reference results with published protocols (e.g., NIST’s solubility assessment guidelines ).

- Statistical Analysis : Apply ANOVA to identify outliers and assess reproducibility .

Q. What strategies optimize reaction conditions for synthesizing derivatives of 2,6-Dimethylbenzene-1-carboximidamide hydrochloride?

- Methodological Answer :

- Design of Experiments (DOE) : Use factorial design to test variables (e.g., temperature, catalyst loading, reaction time).

- Kinetic Studies : Monitor intermediate formation via in-situ FTIR or LC-MS.

- Scale-Up Considerations : Ensure solvent compatibility and thermal stability using differential scanning calorimetry (DSC) .

Q. How can researchers address discrepancies in purity assessments between HPLC and NMR data?

- Methodological Answer :

- Cross-Validation : Run both HPLC (using a C18 column, 1.0 mL/min flow rate) and quantitative H NMR (with an internal standard like 1,3,5-trimethoxybenzene).

- Identify Impurities : Use LC-MS to isolate and characterize by-products.

- Statistical Reconciliation : Apply Bland-Altman analysis to quantify agreement between methods .

Q. What advanced techniques validate the stability of this compound under long-term storage?

- Methodological Answer :

- Forced Degradation Studies : Expose samples to heat (40–60°C), humidity (75% RH), and light (UV-A/UV-B) for 4–12 weeks.

- Analytical Monitoring : Track degradation via HPLC-MS and compare to baseline stability data (e.g., –20°C storage preserves integrity for ≥4 years ).

- Kinetic Modeling : Use Arrhenius equations to predict shelf-life under varying conditions .

Data Analysis and Reproducibility

Q. How should researchers analyze conflicting bioactivity data in published studies?

- Methodological Answer :

- Meta-Analysis : Aggregate data from multiple studies and apply random-effects models to account for variability.

- Assay Validation : Replicate experiments using standardized protocols (e.g., MedChemExpress’s bioactivity assay guidelines ).

- Contextual Factors : Control for variables like cell line viability, solvent concentration, and incubation time .

Q. What computational methods support the prediction of this compound’s reactivity in novel reactions?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.

- Molecular Dynamics (MD) : Simulate solvent interactions to optimize reaction media.

- Cheminformatics Tools : Use SMILES strings (e.g., NC(=N)c1c(C)cccc1C.Cl ) to model structure-activity relationships.

Q. How can researchers ensure reproducibility in multi-step syntheses involving this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.